A Technical Guide to 4-Iodo-2-methoxybenzoic Acid: Synthesis, Properties, and Core Reactivity for Modern Drug Discovery
A Technical Guide to 4-Iodo-2-methoxybenzoic Acid: Synthesis, Properties, and Core Reactivity for Modern Drug Discovery
This guide provides an in-depth exploration of 4-iodo-2-methoxybenzoic acid, a pivotal building block in medicinal chemistry and materials science. We will move beyond a simple recitation of facts to delve into the causality behind its synthesis, the nuances of its spectroscopic signature, and the mechanistic underpinnings of its most critical chemical transformations. This document is structured to provide researchers, scientists, and drug development professionals with actionable insights and a robust understanding of this versatile reagent.
Core Physicochemical & Structural Properties
4-Iodo-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The interplay between its three functional groups—the carboxylic acid, the methoxy ether, and the iodine atom—dictates its unique reactivity and utility. The electron-donating methoxy group at the ortho position and the bulky, electron-withdrawing iodine atom at the para position create a distinct electronic and steric environment on the benzene ring.
This substitution pattern makes the molecule an ideal substrate for a variety of cross-coupling reactions, as the carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts. The carboxylic acid and methoxy groups, in turn, offer additional handles for functionalization and can influence the solubility and binding properties of derivative molecules.
Table 1: Physicochemical Properties of 4-Iodo-2-methoxybenzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇IO₃ | [1][2] |
| Molecular Weight | 278.04 g/mol | [1][3] |
| CAS Number | 89942-34-7 | [3] |
| Appearance | White to brown crystalline solid | [4][5] |
| Melting Point | 147 - 149 °C | [2][3] |
| Solubility | Slightly soluble in water, soluble in many organic solvents | [5] |
| SMILES | COc1cc(I)ccc1C(=O)O | [2][3] |
Synthesis Pathway: Diazotization and Iodination
A common and reliable method for the preparation of aryl iodides is through the Sandmeyer-type reaction of a diazonium salt. The synthesis of 4-iodo-2-methoxybenzoic acid can be effectively achieved from 4-methoxy-anthranilic acid (4-amino-2-methoxybenzoic acid). This process hinges on the transformation of a stable amine into a highly reactive diazonium cation, which is then displaced by an iodide nucleophile.
Experimental Protocol: Synthesis from 4-Methoxy-anthranilic Acid
This protocol is adapted from established procedures for diazonium salt formation and subsequent iodination.
Materials:
-
4-Methoxy-anthranilic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
5 N Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
Diazonium Salt Formation:
-
Suspend 4-methoxy-anthranilic acid in a mixture of water and concentrated HCl in a reaction vessel.
-
Cool the suspension to 0-5 °C using an ice bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. Causality: This exothermic reaction forms nitrous acid in situ, which reacts with the aromatic amine to generate the diazonium salt. Low temperatures are critical to prevent the decomposition of the unstable diazonium intermediate.
-
Continue stirring at 0-5 °C for an additional 15-30 minutes to ensure complete diazotization.
-
-
Iodide Displacement:
-
In a separate vessel, prepare a solution of potassium iodide in 5-N sulfuric acid.
-
Add the KI solution dropwise to the cold diazonium salt solution. A vigorous evolution of nitrogen gas will be observed. Causality: The iodide ion acts as a nucleophile, attacking the diazonium salt. This results in the displacement of dinitrogen gas—an excellent leaving group—and the formation of the stable carbon-iodine bond.
-
-
Work-up and Purification:
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Slowly heat the mixture to reflux and maintain for approximately 2 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. The crude 4-iodo-2-methoxybenzoic acid will precipitate as a solid.
-
Collect the solid by filtration and wash with cold water until the washings are neutral.
-
Dry the product under reduced pressure to yield the final compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Iodo-2-methoxybenzoic acid.
Spectroscopic Characterization: An Interpretive Guide
While experimental spectra for 4-iodo-2-methoxybenzoic acid are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This analysis is based on established principles of NMR, IR, and MS, drawing comparisons with structurally similar molecules like 4-iodobenzoic acid and 2-methoxybenzoic acid[6][7][8][9][10].
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
-
δ ~13.0 ppm (singlet, 1H): This broad singlet, which may exchange with D₂O, is characteristic of the acidic carboxylic acid proton.
-
δ ~7.6-7.8 ppm (doublet, 1H): Aromatic proton ortho to the iodine and meta to the carboxylic acid (H6).
-
δ ~7.4-7.5 ppm (doublet of doublets, 1H): Aromatic proton meta to both the iodine and carboxylic acid (H5).
-
δ ~7.2-7.3 ppm (doublet, 1H): Aromatic proton ortho to the carboxylic acid and meta to the iodine (H3).
-
δ ~3.9 ppm (singlet, 3H): Sharp singlet corresponding to the three equivalent protons of the methoxy group.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
-
δ ~167 ppm: Carbonyl carbon of the carboxylic acid.
-
δ ~158 ppm: Aromatic carbon attached to the methoxy group (C2).
-
δ ~138-140 ppm: Aromatic carbons (C5, C6).
-
δ ~125 ppm: Aromatic carbon ortho to the carboxylic acid (C3).
-
δ ~120 ppm: Quaternary aromatic carbon attached to the carboxylic acid (C1).
-
δ ~95 ppm: Quaternary aromatic carbon attached to the iodine atom (C4). The heavy atom effect of iodine causes a significant upfield shift for the carbon to which it is attached.
-
δ ~56 ppm: Carbon of the methoxy group.
Predicted Key IR Absorption Bands (KBr Pellet)
-
3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.
-
~1680-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid, conjugated with the aromatic ring.
-
~1600, ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl alkyl ether.
-
~1020 cm⁻¹ (strong): Symmetric C-O-C stretch of the aryl alkyl ether.
-
~500-600 cm⁻¹: C-I stretching vibration.
Predicted Mass Spectrum (Electron Ionization)
-
m/z 278: Molecular ion peak [M]⁺. The presence of iodine would give a characteristic isotopic pattern.
-
m/z 261: Loss of a hydroxyl radical ([M-OH]⁺).
-
m/z 233: Loss of a carboxyl group ([M-COOH]⁺).
-
m/z 151: Loss of an iodine atom ([M-I]⁺).
-
m/z 135: A key fragment corresponding to a methoxybenzoyl cation, resulting from the loss of both I and H₂O.
Core Reactivity: Palladium-Catalyzed Cross-Coupling
The primary utility of 4-iodo-2-methoxybenzoic acid in synthesis stems from the reactivity of its C-I bond. Aryl iodides are highly prized substrates for palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates the initial, often rate-limiting, oxidative addition step.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds. It involves the coupling of an organohalide (in this case, 4-iodo-2-methoxybenzoic acid) with an organoboron compound, such as a boronic acid or ester.
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple[11][12].
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of 4-iodo-2-methoxybenzoic acid, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the iodide ligand. This step requires a base to activate the organoboron species.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Setup: To a dry reaction vessel, add 4-iodo-2-methoxybenzoic acid (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Buchwald-Hartwig Amination
For the construction of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent methodology. This reaction couples an aryl halide with a primary or secondary amine, providing access to a vast array of aniline derivatives that are crucial in pharmaceutical design.
The mechanism is analogous to other palladium-catalyzed cross-couplings[1][3].
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-I bond of 4-iodo-2-methoxybenzoic acid to form a Pd(II) species.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
-
Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with 4-iodo-2-methoxybenzoic acid (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.).
-
Reagent Addition: Add the amine coupling partner (1.1-1.5 equiv.) and a dry, degassed aprotic solvent (e.g., toluene, dioxane).
-
Inert Atmosphere: Seal the vessel securely. If not prepared in a glovebox, purge with an inert gas.
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Causality: The choice of ligand is critical and depends on the steric and electronic properties of the amine. Bulky, electron-rich phosphine ligands generally accelerate both the oxidative addition and reductive elimination steps.
-
Work-up: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product using column chromatography.
Safety and Handling
4-Iodo-2-methoxybenzoic acid and its isomers are classified as irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.[13][14]
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[13][14][15]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
4-Iodo-2-methoxybenzoic acid is a strategically important intermediate whose value lies in the predictable and efficient reactivity of its carbon-iodine bond. A thorough understanding of its synthesis, spectroscopic properties, and its behavior in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination is essential for any scientist engaged in the synthesis of complex organic molecules. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design of synthetic routes and the successful development of novel pharmaceuticals and advanced materials.
References
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PrepChem. Synthesis of 2-iodo-4-methoxy-benzoic acid. Available at: [Link]
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Stenutz. 4-iodo-2-methoxybenzoic acid. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
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ChemBK. 54435-09-5 - Introduction. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101). Available at: [Link]
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SpectraBase. 4-Iodobenzoic acid - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
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PubChem. 2-Methoxybenzoic acid. Available at: [Link]
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NIST. Benzoic acid, 2-methoxy-. Available at: [Link]
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